molecular formula C22H14N2O4 B12342274 4-benzoyl-N-(1,3-dioxoisoindol-4-yl)benzamide CAS No. 5922-34-9

4-benzoyl-N-(1,3-dioxoisoindol-4-yl)benzamide

Cat. No.: B12342274
CAS No.: 5922-34-9
M. Wt: 370.4 g/mol
InChI Key: SNPRQXAKAHUJPI-UHFFFAOYSA-N
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Description

4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a complex organic compound with the molecular formula C22H14N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves multiple steps. One common method starts with the reaction of benzoyl chloride with ammonium thiocyanate to form benzoyl isothiocyanate. This intermediate then reacts with phthalimide to produce benzoyl thiourea. The final step involves the condensation of benzoyl thiourea with hydrazine hydrate in anhydrous ethanol to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzoyl and isoindole groups can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is unique due to its specific combination of benzoyl and isoindole groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and development.

Properties

CAS No.

5922-34-9

Molecular Formula

C22H14N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

4-benzoyl-N-(1,3-dioxoisoindol-4-yl)benzamide

InChI

InChI=1S/C22H14N2O4/c25-19(13-5-2-1-3-6-13)14-9-11-15(12-10-14)20(26)23-17-8-4-7-16-18(17)22(28)24-21(16)27/h1-12H,(H,23,26)(H,24,27,28)

InChI Key

SNPRQXAKAHUJPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O

Origin of Product

United States

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